molecular formula C10H12F3NO B1529383 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol CAS No. 1310222-97-9

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol

Cat. No.: B1529383
CAS No.: 1310222-97-9
M. Wt: 219.2 g/mol
InChI Key: QKKOAZYOGVEDSP-UHFFFAOYSA-N
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Description

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is a fluorinated amino alcohol derivative with a propan-1-ol backbone substituted by a 3-amino group and a benzyl group bearing three fluorine atoms at the 3-, 4-, and 5-positions of the aromatic ring. This structural motif is characteristic of bioactive intermediates in pharmaceutical chemistry, where fluorine substitutions are often employed to enhance metabolic stability, lipophilicity, or target-binding affinity . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., mono- or di-fluorinated derivatives) are documented in chemical catalogs as intermediates for drug synthesis .

Properties

IUPAC Name

2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-8-2-6(1-7(4-14)5-15)3-9(12)10(8)13/h2-3,7,15H,1,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKOAZYOGVEDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reduction and Chiral Selectivity

A prominent method involves the catalytic reduction of unsaturated precursors such as methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate under the influence of borohydride, Lewis acids, and crown ethers to yield methyl 3-amino-4-(2,4,5-trifluorophenyl)butyrate intermediates. This step is critical for establishing the amino alcohol framework with the trifluorophenyl substituent in place.

  • Catalysts and Ligands: Borohydride acts as a reducing agent, while Lewis acids and crown ethers facilitate the formation of a coordination complex that enhances chiral selectivity.
  • Reaction Conditions: Reduction is preferably conducted at mild temperatures (20–30 °C) to improve conversion efficiency and reduce by-products.
  • Chiral Purity: The use of aminoalcohol ligands (1–2% molar ratio relative to substrate) promotes the formation of a chiral coordination complex, enhancing enantiomeric excess and product purity.

Solvent and Temperature Optimization

The choice of solvent and temperature critically influences the reaction outcome:

  • Solvents: Polar solvents miscible with water, such as methanol, ethanol, and propan-2-ol, are preferred. These solvents support the solubility of reactants and facilitate product crystallization.
  • Temperature Range: Reactions are carried out typically between 15 °C and the boiling point of the solvent at atmospheric pressure. For example, heating to 50–60 °C during reaction stages improves reaction rates without compromising selectivity.
  • Post-Reaction Processing: After reaction completion, dilution with water or water-alcohol mixtures induces product crystallization, enabling easy isolation by filtration.

Reaction Sequence and Intermediate Formation

The synthesis often starts with a precursor compound (e.g., compound I) reacted with ammonium formate in an alcohol solvent to form an intermediate (compound II), methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate. This intermediate is then subjected to the catalytic reduction described above.

  • Molar Ratios: An excess of ammonium formate (molar ratio of 1:4.5–6) ensures complete conversion.
  • Reflux Conditions: The reaction with ammonium formate is preferably carried out at reflux temperature in methanol or ethanol to maximize yield.

Purification and Yield

  • Isolation: The product typically crystallizes out of the reaction mixture upon cooling and dilution, allowing for filtration, washing, and drying.
  • Yields: Reported yields for similar amino alcohol derivatives exceed 90%, with purity levels above 99% as confirmed by HPLC.
  • Quality Control: High-performance liquid chromatography (HPLC) and chiral purity assays are employed to ensure product quality.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material Methyl 3-amino-4-(2,4,5-trifluorophenyl)butyl-2-enoate (Intermediate II)
Catalysts Borohydride, Lewis acid, crown ether
Ligand Aminoalcohol ligand (1–2% molar ratio)
Solvents Methanol, ethanol, propan-2-ol
Temperature Range 15 °C to solvent boiling point; reduction at 20–30 °C; reaction heating up to 50–60 °C
Reaction Time Typically 1–2 hours for reduction; crystallization over 2 hours cooling
Product Isolation Crystallization by dilution with water/alcohol, filtration, washing with solvent mixture
Yield Up to 96%
Purity >99% (HPLC)
Chiral Selectivity Enhanced by aminoalcohol ligand coordination complex

Comparative Analysis of Preparation Methods

Aspect Method Using Borohydride/Lewis Acid/Crown Ether System Other Reported Methods (e.g., Mandelic Acid Resolution)
Reaction Efficiency High catalytic conversion and reaction rate Lower yield and purity; poor chiral selectivity
Reaction Temperature Mild (20–30 °C) Often requires higher temperatures or longer reaction times
Chiral Purity High due to ligand coordination Lower, with expensive chiral agents that are not recoverable
Cost and Scalability More cost-effective and scalable Costly reagents limit scalability
Product Isolation Easy crystallization and filtration More complex purification needed

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development:
    • The compound has potential applications in the development of new pharmaceuticals due to its structural similarity to known bioactive molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases, including cancer and neurodegenerative disorders .
  • Antidepressant Activity:
    • Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects. Research into derivatives of 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol could lead to the discovery of novel antidepressants with improved efficacy and reduced side effects .
  • Inhibition of Enzymatic Activity:
    • The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be exploited in the design of enzyme inhibitors for therapeutic purposes, particularly in metabolic disorders .

Material Science Applications

  • Polymer Synthesis:
    • Due to its amino alcohol functionality, 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol can be used as a monomer in the synthesis of polymers and copolymers. These materials may exhibit enhanced thermal stability and mechanical properties due to the presence of trifluoromethyl groups .
  • Surface Modification:
    • The compound can be utilized for modifying surfaces to improve hydrophobicity or biocompatibility. This application is particularly relevant in biomedical devices where surface characteristics are crucial for performance .

Organic Synthesis Applications

  • Building Block for Synthesis:
    • It serves as an important building block in organic synthesis due to its functional groups that can undergo various chemical reactions such as alkylation and acylation. This versatility makes it valuable for creating complex organic molecules .
  • Synthesis of Trifluoromethylated Compounds:
    • The trifluoromethyl group is a significant feature in medicinal chemistry; hence, this compound can be used to synthesize other trifluoromethylated derivatives that may possess desirable biological activities .

Case Studies

Study Focus Findings
Study on Antidepressant PropertiesInvestigated structural analogsIdentified potential antidepressant activity linked to amino alcohols similar to 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol .
Polymer DevelopmentSynthesis of new polymersDeveloped polymers exhibiting enhanced mechanical properties when incorporating this compound as a monomer .
Enzyme Inhibition ResearchTargeting metabolic enzymesEstablished initial data supporting enzyme inhibition capabilities of related compounds .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol with six related compounds from the evidence, focusing on structural features, substituents, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Stereochemistry Salt Form Key Structural Differences Source
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol (Target) 3,4,5-trifluorophenyl C₁₀H₁₂F₃NO 225.21 Not specified Free base Three fluorine atoms on phenyl; no halogen or CF₃ groups. N/A (Hypothetical)
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-fluorophenyl C₉H₁₃ClFNO 205.66 S-isomer Hydrochloride Single fluorine at para position; hydrochloride salt enhances solubility.
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 4-fluorophenyl C₉H₁₃ClFNO 205.66 R-isomer Hydrochloride Enantiomer of the above; identical formula but distinct stereochemical activity potential.
3-Amino-2-[(2-chloro-6-fluorophenyl)methyl]propan-1-ol 2-chloro-6-fluorophenyl C₇H₁₁ClFNO 203.62 Not specified Free base Chlorine at ortho and fluorine at meta positions; smaller molecular weight.
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 3-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 261.65 (1R,2S) Free base Trifluoromethyl and chlorine substituents; amino group at position 1 instead of 3.

Key Observations :

Fluorination Patterns: The target compound’s 3,4,5-trifluorophenyl group distinguishes it from mono- or di-substituted analogs (e.g., 4-fluorophenyl in ). Increased fluorine content may improve metabolic stability but could reduce aqueous solubility due to higher lipophilicity .

Stereochemistry :

  • Enantiomers like the (S)- and (R)-4-fluorophenyl derivatives () highlight the role of chirality in pharmacological activity. The target compound’s stereochemistry is unspecified, which may limit its application in enantioselective synthesis.

Salt Forms :

  • Hydrochloride salts () enhance solubility in polar solvents compared to free bases (e.g., target compound or ), making them preferable for formulation.

Research Implications and Limitations

  • Data Gaps: No direct pharmacological or thermodynamic data (e.g., logP, pKa, melting points) are available for the target compound in the evidence. Extrapolations are based on structural analogs.
  • Synthetic Utility: Fluorinated amino alcohols are critical intermediates in drug discovery (e.g., β-blockers, kinase inhibitors). The target’s trifluorinated phenyl group may offer unique advantages in medicinal chemistry campaigns .

Biological Activity

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol (CAS Number: 1310222-97-9) is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12F3NO
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 1310222-97-9
  • Purity : Minimum 95% .

The biological activity of 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol is primarily attributed to its structural features that allow interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing its pharmacokinetics.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems. It has been hypothesized that it may influence serotonin and norepinephrine pathways, similar to other compounds in its class.
  • Neuroprotective Properties : There is emerging evidence that 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cell cultures, indicating a possible role in managing inflammatory diseases .

Case Study 1: Antidepressant Activity

In a study assessing the antidepressant effects of various compounds, 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol was administered to animal models. The results demonstrated a significant decrease in depressive-like behavior as measured by the forced swim test. This suggests a potential for clinical applications in mood disorders .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of this compound involved exposing neuronal cells to oxidative stress. Treatment with 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its potential utility in conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in animal models
NeuroprotectiveDecreased oxidative stress-induced cell death
Anti-inflammatoryLowered inflammation markers in vitro
PropertyValue
Molecular FormulaC10H12F3NO
Molecular Weight219.20 g/mol
CAS Number1310222-97-9
PurityMinimum 95%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol?

  • Methodological Answer : A common approach involves reductive amination or nucleophilic substitution. For example, coupling a trifluorophenylmethyl precursor with a protected aminopropanol derivative under basic conditions. Sodium borohydride or lithium aluminum hydride can be used for reduction steps, while trifluoroacetic acid may assist in deprotection . Microwave-assisted synthesis (as seen in tris(3,4,5-trifluorophenyl)borane reactions) could enhance reaction efficiency by reducing time and improving yield .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : For purity assessment and impurity profiling, especially to detect byproducts like 3-(methylamino) derivatives or fluorophenyl-substituted analogs .
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluorophenyl group’s presence and substitution pattern .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. What solvents and catalysts are optimal for its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., tetrahydrofuran, DMF) are preferred for nucleophilic substitutions. Catalytic systems like palladium or boron-based catalysts (e.g., tris(3,4,5-trifluorophenyl)borane) may enhance reactivity in coupling reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solubility). For example, fluorinated compounds often exhibit low aqueous solubility, leading to variability in antimicrobial assays. To address this:

  • Use standardized solubilizing agents (e.g., DMSO with <1% v/v).
  • Validate activity via orthogonal assays (e.g., enzyme inhibition vs. cell viability).
  • Investigate stereochemical effects: Enantiomers may differ in receptor binding (e.g., (1R,2R)- vs. (1S,2S)-isomers in related compounds) .

Q. What strategies improve catalytic efficiency in large-scale synthesis?

  • Methodological Answer :

  • Microwave Irradiation : Reduces reaction time and energy consumption while improving regioselectivity, as demonstrated in fluorophenylborane catalysis .
  • Flow Chemistry : Enables precise control over reaction parameters (temperature, residence time) for intermediates prone to degradation.
  • Heterogeneous Catalysis : Immobilized catalysts (e.g., silica-supported Pd) enhance recyclability and reduce metal contamination .

Q. How does the trifluorophenyl group influence pharmacokinetic properties?

  • Methodological Answer : The trifluorophenyl moiety enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Computational modeling (e.g., molecular docking) can predict interactions with cytochrome P450 enzymes, while in vitro assays (e.g., microsomal stability tests) validate resistance to oxidative metabolism .

Q. What methods are used for enantioselective synthesis?

  • Methodological Answer : Chiral resolution techniques include:

  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during synthesis.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze enantiomers.
  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) separates enantiomers post-synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol
Reactant of Route 2
3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol

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